molecular formula C26H50O2 B099623 Docosyl methacrylate CAS No. 16669-27-5

Docosyl methacrylate

Cat. No. B099623
CAS RN: 16669-27-5
M. Wt: 394.7 g/mol
InChI Key: OCDWICPYKQMQSQ-UHFFFAOYSA-N
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Description

Docosyl methacrylate is a type of methacrylate polymer that is synthesized through emulsion polymerization. It is a derivative of methyl methacrylate (MMA), which is known for its applications in creating polymers with desirable properties such as transparency and resistance to impact. Docosyl methacrylate, in particular, is characterized by its long carbon chain, which can influence its physical properties and behavior in solutions .

Synthesis Analysis

The synthesis of poly(n-docosyl methacrylate) involves emulsion polymerization, a process where monomer droplets are dispersed in water with the help of surfactants and then polymerized. This method is advantageous for producing polymers with high molecular weights and is commonly used for synthesizing various types of methacrylate polymers .

Molecular Structure Analysis

The molecular structure of poly(n-docosyl methacrylate) is significant due to its long n-docosyl side chain. This structure can affect the polymer's solubility and interaction with solvents. Light scattering studies have been conducted to understand the molecular weight and dimensions of the polymer in different solvents and temperatures, providing insights into its molecular behavior in solution .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions specific to docosyl methacrylate, they do mention the behavior of methyl methacrylate (MMA) in the context of copolymerization with diethyl(methacryloyloxymethyl)phosphonate (DEMMP). In such copolymers, the presence of methacrylic acid units formed during the degradation process can lead to the formation of anhydride links, which may influence the stability and degradation of the polymer. These reactions are crucial for understanding the flame retardance and thermal stability of MMA-based polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of poly(n-docosyl methacrylate) are explored through light scattering measurements, which provide data on molecular weight, dimensions, and second virial coefficients. These properties are essential for understanding the behavior of the polymer in various conditions and can be compared to other methacrylate polymers to determine its unique characteristics. The study found no evidence of association in solution, indicating that the polymer does not form aggregates under the conditions tested .

Scientific Research Applications

  • Polymerization and Molecular Weight Analysis
    Poly(n-docosyl methacrylate) has been synthesized through emulsion polymerization, offering insights into its molecular weight and dimensions. Light scattering studies provided valuable data on molecular weight and the absence of association in solution, crucial for understanding its physical properties in different solvents and temperatures (Levi, Valles, & Schramm, 1962).

  • Dynamic Mechanical Properties
    Research on poly-n-docosyl methacrylate has explored its dynamic mechanical properties, including the real and imaginary components of complex compliance. This analysis is essential for applications requiring materials with specific mechanical characteristics (Saunders & Ferry, 1959).

  • Biocompatible Copolymer Synthesis
    The synthesis of biocompatible copolymers using methacryloyloxyethyl phosphorylcholine and various methacrylic monomers, including docosyl methacrylate, has been reported. These copolymers have potential biomedical applications due to their biocompatibility (Ma et al., 2003).

  • Optical Applications
    Docosyl methacrylate has been used in dye-doped polymer matrices for optical limiting applications, demonstrating its utility in enhancing optochemical and optophysical stability in nonlinear optical applications (Aithal, Singh, & Rao, 2003).

  • Analytical Techniques for Methacrylate Detection
    High-performance liquid chromatography has been employed for the detection of methacrylate in biological samples, showcasing its role in analytical methodologies relevant to various research areas (Bereznowski, Marlewski, & Smolenski, 1994).

  • Scaffold for Tissue Engineering Applications
    Methacrylated hyaluronic acid is used in tissue engineering, with the degree of methacrylation impacting hydrogel crosslinking, crucial for cell interactions. This demonstrates the importance of docosyl methacrylate in creating scaffolds for biological applications (Yousefi, Kandel, & Pleshko, 2018).

  • Composite Materials in Dentistry
    Poly(methacrylic acid) composites, incorporating docosyl methacrylate, have been studied for dental applications. Their synthesis and characterization highlight the potential for creating materials with specific properties for dental use (Cucuruz et al., 2016).

Safety And Hazards

Docosyl methacrylate can cause irritation of eyes and skin. It may be harmful if swallowed . In manufacturing settings, people who work with this material may experience irritation, an allergic reaction, or asthma trigger .

Future Directions

Future research could focus on broadening the applicability of Docosyl methacrylate. For example, the synthesis of polymers with controlled architecture via reverse ATRP using AIBN/FeCl3/bpy catalytic system . Additionally, the use of Docosyl methacrylate in the production of pour point depressants, particle stabilizers, textile and metal coating, self-assembling amphiphilic polymers, and amphoteric polymers as protective colloids could be explored .

properties

IUPAC Name

docosyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-26(27)25(2)3/h2,4-24H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDWICPYKQMQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27252-90-0
Record name 2-Propenoic acid, 2-methyl-, docosyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27252-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20884925
Record name 2-Propenoic acid, 2-methyl-, docosyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 2-Propenoic acid, 2-methyl-, docosyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Docosyl methacrylate

CAS RN

16669-27-5
Record name Behenyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16669-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, docosyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, docosyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, docosyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.998
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Synthesis routes and methods

Procedure details

MeFBSEMA was made according to the method of U.S. Pat. No. 6,664,354 (Savu), Example 2, Parts A and B, incorporated herein by reference, except using 3420 kg of N-methylperfluorobutanesulfonamidoethanol, 1.6 kg of phenothiazine, 2.7 kg of methoxyhydroquinone, 1400 kg of heptane, 980 kg of methacrylic acid (instead of acrylic acid), 63 kg of methanesulfonic acid (instead of triflic acid), and 7590 kg of water in Part B. Behenyl Methacrylate was obtained from Ciba Specialty Chemicals, Basel, Switzerland, under the trade designation “CIBA AGEFLEX FM22”. Decyl methacrylate and hexadecyl methacrylate were obtained from Monomer-Polymer & Dajac Labs, Feasterville, Pa. Dodecyl methacrylate was obtained from Avocado Organics, Ward Hill, Mass. 2,2,3,3,4,4,4-Heptafluorobutyl 2-methylacrylate (FBMA) was prepared as described in paragraph 47 of EP1311637 (Savu et al.), published Apr. 5, 2006. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-methylacrylate (FOMA) was obtained from 3M Company, St. Paul, Minn., under the designation “L-9179”. N-Ethylperfluorooctanesulfonamidoethyl acrylate (EtFOSEA) was obtained from 3M Company under the trade designation “FX-13”.
Name
Quantity
7590 kg
Type
solvent
Reaction Step One
Quantity
1400 kg
Type
solvent
Reaction Step Two
Name
N-methylperfluorobutanesulfonamidoethanol
Quantity
3420 kg
Type
reactant
Reaction Step Three
Quantity
1.6 kg
Type
reactant
Reaction Step Four
Quantity
2.7 kg
Type
reactant
Reaction Step Five
Quantity
980 kg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
63 kg
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
PR Saunders, JD Ferry - Journal of Colloid Science, 1959 - Elsevier
The real (J′) and imaginary (J″) components of the complex compliance have been measured between 24 and 100 cycles/sec. at 59.0C. and 65.2C. for poly-n-docosyl methacrylate. …
Number of citations: 14 www.sciencedirect.com
DW Levi, HT Lee, RJ Valles - Journal of Polymer Science, 1962 - Wiley Online Library
… From this table it is observed that Afw/Mn values for the fractions are in the range 1.5 to 2, while the value for an unfractionated poly(n-docosyl methacrylate) is 10. The osmotic …
Number of citations: 3 onlinelibrary.wiley.com
Z Xu, N Hadjichristidis, LJ Fetters - Macromolecules, 1984 - ACS Publications
The influence of n-alkyl side-chain length on the unperturbed chain dimensions of poly (n-alkyl methacrylates) has been examined. For the cases where the side-chain groups were …
Number of citations: 54 pubs.acs.org
DW Levi, RJ Valles, EC Schramm - Journal of Polymer Science, 1962 - Wiley Online Library
… The nDocosyl methacrylate was prepared by ester interchange of the alcohol with methyl … The n-docosyl methacrylate obtained melted at 4142.5OC. Analysis gave carbon 79.03%, …
Number of citations: 5 onlinelibrary.wiley.com
PJ Saikia, NN Dass, SD Baruah - Journal of applied polymer …, 2005 - Wiley Online Library
… Plate et al.7 proposed a two-layer structure for PDA and a one-layered structure for poly(n-docosyl methacrylate) (PDMA) to establish the diffraction pattern of PDA and PDMA, …
Number of citations: 3 onlinelibrary.wiley.com
EC Schramm, RJ Valles, DW Levi - 1961 - osti.gov
Initial light scattering measurements on unfractionated poly(n-docosyl methacrylate) indicated a molecular weight somewhat higher than 8 x 10/sup 6/, which suggests some kind of …
Number of citations: 3 www.osti.gov
C Wohlfarth - Polymer Solutions: Physical Properties and their …, 2010 - Springer
Second virial coefficient of poly(docosyl methacrylate) … Second virial coefficient of poly(docosyl methacrylate) … Second virial coefficient of poly(docosyl methacrylate). …
Number of citations: 2 link.springer.com
H Aota, K Nishizawa… - … Materials and Engineering, 2000 - Wiley Online Library
… The polar interaction was prevented by changing the CuTPP spin probe to a nonpolar one; the nonpolar interaction was verified by adding docosyl methacrylate having a long-chain …
Number of citations: 4 onlinelibrary.wiley.com
W Wu, K Matyjaszewski, T Kowalewski - Langmuir, 2005 - ACS Publications
… was used to follow thermal transitions in nanoscale phase separated triblock copolymers containing partially crystalline poly(octadecyl methacrylate) or poly(docosyl methacrylate) and …
Number of citations: 23 pubs.acs.org
OR Monaghan, PHH Bomans, N Sommerdijk… - Polymer …, 2017 - pubs.rsc.org
… 1 NMR spectra of poly(ethylene oxide)-block-(poly(octadecyl methacrylate)-random-poly(docosyl methacrylate)) via ATRP using a PEO macroinitiator. The graphical inset shows the …
Number of citations: 11 pubs.rsc.org

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